molecular formula C19H20O6 B1211815 Carpinontriol A

Carpinontriol A

Cat. No. B1211815
M. Wt: 344.4 g/mol
InChI Key: QJFDNLWGPQQYCU-RCCFBDPRSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Carpinontriol A is a natural product found in Carpinus cordata with data available.

Scientific Research Applications

Antioxidant Properties

Carpinontriol A, found in Carpinus cordata, exhibits antioxidant properties. This was determined through a study where it showed radical-scavenging activity in the DPPH assay, highlighting its potential use in antioxidant therapies (J. Lee et al., 2002).

Anti-inflammatory Effects

Contribution to Bitter Taste in Hazelnuts

A study focused on the bitter taste attributes of American hazelnuts (C. americana) identified Carpinontriol B (related to Carpinontriol A) as one of the compounds contributing to bitterness. This research could inform hazelnut breeding and processing to modulate flavor (Xue Wang et al., 2021).

Antimicrobial Activity

Carpinontriol B, closely related to Carpinontriol A, displayed antimicrobial activity against certain Gram-positive and Gram-negative bacterial strains in a study on Corylus avellana. This suggests potential for Carpinontriol A in similar antimicrobial applications (A. Cerulli et al., 2017).

properties

Product Name

Carpinontriol A

Molecular Formula

C19H20O6

Molecular Weight

344.4 g/mol

IUPAC Name

(8R,11R,12S)-3,8,11,12,17-pentahydroxytricyclo[12.3.1.12,6]nonadeca-1(17),2,4,6(19),14(18),15-hexaen-9-one

InChI

InChI=1S/C19H20O6/c20-14-3-1-10-5-12(14)13-6-11(2-4-15(13)21)8-17(23)19(25)9-18(24)16(22)7-10/h1-6,16-18,20-24H,7-9H2/t16-,17+,18+/m0/s1

InChI Key

QJFDNLWGPQQYCU-RCCFBDPRSA-N

Isomeric SMILES

C1[C@@H]([C@@H](CC(=O)[C@@H](CC2=CC(=C(C=C2)O)C3=C(C=CC1=C3)O)O)O)O

Canonical SMILES

C1C(C(CC(=O)C(CC2=CC(=C(C=C2)O)C3=C(C=CC1=C3)O)O)O)O

synonyms

carpinontriol A

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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